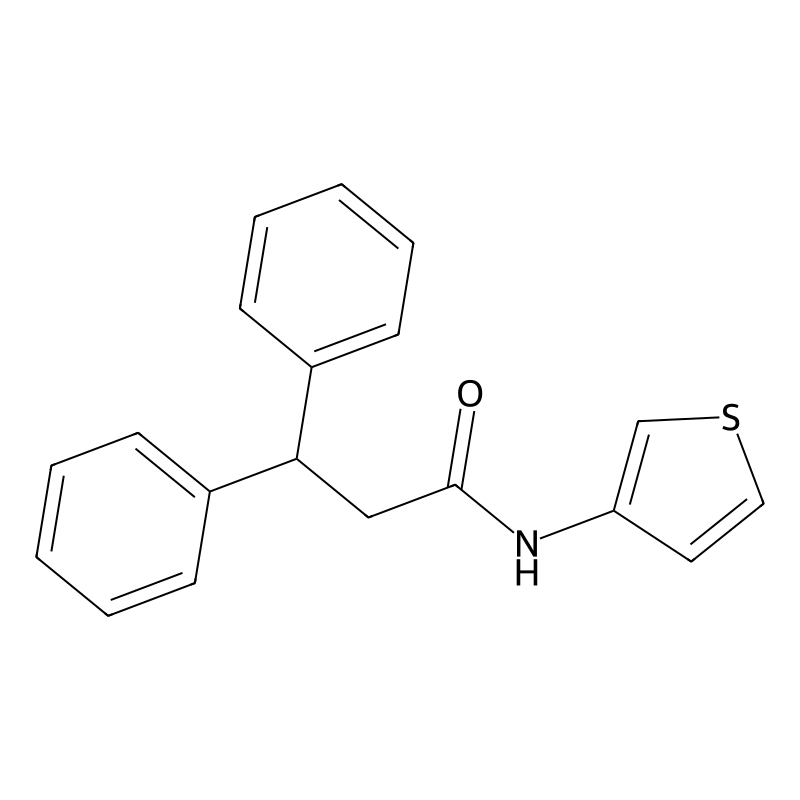3,3-diphenyl-N-thiophen-3-ylpropanamide
Catalog No.
S7848848
CAS No.
M.F
C19H17NOS
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
3,3-diphenyl-N-thiophen-3-ylpropanamide
IUPAC Name
3,3-diphenyl-N-thiophen-3-ylpropanamide
Molecular Formula
C19H17NOS
Molecular Weight
307.4 g/mol
InChI
InChI=1S/C19H17NOS/c21-19(20-17-11-12-22-14-17)13-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,18H,13H2,(H,20,21)
InChI Key
OQHLTUIHAWMUNE-UHFFFAOYSA-N
SMILES
C1=CC=C(C=C1)C(CC(=O)NC2=CSC=C2)C3=CC=CC=C3
Canonical SMILES
C1=CC=C(C=C1)C(CC(=O)NC2=CSC=C2)C3=CC=CC=C3
3,3-diphenyl-N-thiophen-3-ylpropanamide, also known as DTPA, is a synthetic compound that belongs to the class of propanamides. It has a molecular formula of C20H17NO and a molecular weight of 295.4 g/mol. DTPA has been of interest to the scientific community due to its numerous applications such as its use in the field of materials science and as an intermediate in the synthesis of various compounds.
DTPA is a white or off-white crystalline powder that is soluble in common organic solvents such as ethanol, acetone, and dimethylformamide. It has a melting point of 128-132°C, and its boiling point is 477.3°C at 760 mmHg. DTPA has a density of 1.205 g/cm3, and its refractive index is 1.655.
DTPA is synthesized by the reaction of thiophene-3-carboxylic acid with 3-bromodiphenylmethane in the presence of a base such as sodium hydride. The resulting compound is then hydrolyzed to obtain DTPA. Characterization of the synthesized DTPA is carried out using various techniques such as nuclear magnetic resonance (NMR), Fourier transform infrared spectroscopy (FTIR), and mass spectrometry.
Various analytical methods can be used to determine the purity and identity of DTPA. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultraviolet-visible (UV-Vis) spectroscopy.
Studies have shown that DTPA possesses antimicrobial and antioxidant properties. It exhibits moderate inhibitory activity against bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. DTPA also shows moderate antioxidant activity as determined by its ability to scavenge free radicals.
Limited studies have been conducted on the toxicity and safety of DTPA. Acute toxicity studies in rodents have shown that DTPA has a low toxicity profile. However, further studies are needed to determine the long-term effects of DTPA exposure.
DTPA has been used as an intermediate in the synthesis of various compounds such as 3,3-diphenylpropionic acid and 3,3-diphenylpropionamide. It is also used as a starting material in the synthesis of compounds with biological activity. In addition, DTPA has been used as a ligand in coordination chemistry, and as a building block for the synthesis of metal-organic frameworks.
Research on DTPA has mainly focused on its synthesis and characterization, as well as its applications in the field of materials science. Further research is needed to explore its potential applications in the fields of medicine and biotechnology.
DTPA has the potential to be used in various fields of research and industry. In materials science, it can be used as a building block for the synthesis of metal-organic frameworks and other advanced materials. In the field of coordination chemistry, DTPA can be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and electronics. Furthermore, DTPA has potential applications in the fields of medicine and biotechnology, where it can be used as a starting material in the synthesis of compounds with biological activity.
Despite its potential applications, DTPA has certain limitations such as its limited solubility in water and some organic solvents. Future research should focus on the synthesis of derivatives of DTPA with improved solubility and stability. In addition, studies on the toxicity and safety of DTPA should be conducted to determine its suitability for use in various applications. Other future directions for research could include the exploration of DTPA's potential as a drug delivery agent and its use in photovoltaic devices.
In conclusion, DTPA is a synthetic compound that has numerous scientific research applications. It has been shown to possess antimicrobial and antioxidant properties and has potential applications in various fields of research and industry. Further research is needed to explore its potential and to determine its suitability for use in various applications.
In conclusion, DTPA is a synthetic compound that has numerous scientific research applications. It has been shown to possess antimicrobial and antioxidant properties and has potential applications in various fields of research and industry. Further research is needed to explore its potential and to determine its suitability for use in various applications.
XLogP3
3.7
Hydrogen Bond Acceptor Count
2
Hydrogen Bond Donor Count
1
Exact Mass
307.10308534 g/mol
Monoisotopic Mass
307.10308534 g/mol
Heavy Atom Count
22
Dates
Last modified: 01-05-2024
Explore Compound Types
Get ideal chemicals from 750K+ compounds








